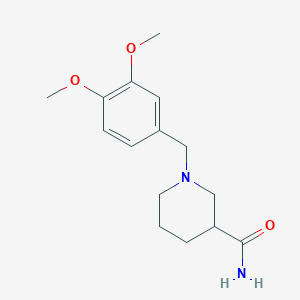
1-(3,4-dimethoxybenzyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including reductive alkylation, cyclization, and substitution reactions. For instance, compounds similar to 1-(3,4-dimethoxybenzyl)-3-piperidinecarboxamide, like 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, are prepared through reductive alkylation in high yield, demonstrating the compound's potential for in vivo studies despite its nonspecific distribution in brain regions (Leea et al., 2000).
Molecular Structure Analysis
Structural analysis of compounds closely related to 1-(3,4-dimethoxybenzyl)-3-piperidinecarboxamide shows diverse molecular interactions, such as hydrogen bonding, leading to various crystal structures. The anhydrous proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids indicate the significance of hydrogen bonding in determining the molecular structure (Smith & Wermuth, 2010).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure to 1-(3,4-dimethoxybenzyl)-3-piperidinecarboxamide often include cyclization and substitution, which significantly influence their chemical properties. For example, the synthesis and evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides reveal positive inotropic activity, highlighting the compound's utility in biological contexts (Liu et al., 2009).
Physical Properties Analysis
The physical properties of compounds similar to 1-(3,4-dimethoxybenzyl)-3-piperidinecarboxamide, such as solubility and molecular weight, are crucial for their application in various fields. Syntheses of polyamides containing theophylline and thymine show that physical properties like solubility in DMSO and formic acid significantly affect their application potential (Hattori & Kinoshita, 1979).
Chemical Properties Analysis
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-13-6-5-11(8-14(13)20-2)9-17-7-3-4-12(10-17)15(16)18/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVRUCRJLFLQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5123108.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5123109.png)
![2-cyano-3-{4-[(4-cyanobenzyl)oxy]-3-methoxyphenyl}-N-(3-methoxypropyl)acrylamide](/img/structure/B5123114.png)
![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)



![2-[2-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5123158.png)

![1-[2-(1-adamantyl)ethoxy]-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5123163.png)



